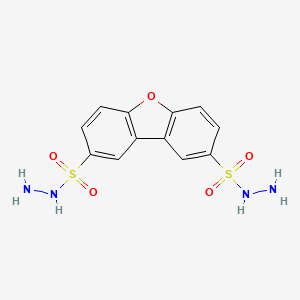

Dibenzofuran-2,8-bis(sulphonohydrazide)

Beschreibung

BenchChem offers high-quality Dibenzofuran-2,8-bis(sulphonohydrazide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzofuran-2,8-bis(sulphonohydrazide) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

56418-85-0 |

|---|---|

Molekularformel |

C12H12N4O5S2 |

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

dibenzofuran-2,8-disulfonohydrazide |

InChI |

InChI=1S/C12H12N4O5S2/c13-15-22(17,18)7-1-3-11-9(5-7)10-6-8(23(19,20)16-14)2-4-12(10)21-11/h1-6,15-16H,13-14H2 |

InChI-Schlüssel |

UIUWCVSRSKMUET-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1S(=O)(=O)NN)C3=C(O2)C=CC(=C3)S(=O)(=O)NN |

Herkunft des Produkts |

United States |

Dibenzofuran-2,8-bis(sulphonohydrazide): Chemical Structure, Molecular Weight, and Application as an Advanced Chemical Blowing Agent

Executive Summary

In the development of porous biomaterials, medical-grade foams, and controlled-release pharmaceutical matrices, the selection of a chemical blowing agent (CBA) dictates the structural integrity and biocompatibility of the final product. Dibenzofuran-2,8-bis(sulphonohydrazide) (CAS: 56418-85-0), commercially known in industrial applications as Porofor S 44, represents a highly specialized organic CBA. Unlike standard aliphatic blowing agents, its rigid aromatic dibenzofuran core provides exceptional thermal stability, while its dual sulphonohydrazide groups undergo predictable homolytic cleavage to release inert nitrogen gas ( N2 ).

This technical guide dissects the molecular architecture, thermal decomposition kinetics, and analytical validation protocols necessary for integrating this compound into advanced polymer systems.

Core Chemical Identity & Structural Properties

The performance of Dibenzofuran-2,8-bis(sulphonohydrazide) is entirely governed by its chemical structure. The planar, rigid dibenzofuran backbone restricts molecular rotation, elevating the compound's baseline thermal stability. The functional groups—two sulphonohydrazide moieties ( −SO2NHNH2 ) located at the 2 and 8 positions—serve as the reactive sites for gas evolution.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, validated against standard chemical inventory databases .

| Property | Value | Structural Significance |

| IUPAC Name | dibenzofuran-2,8-disulfonohydrazide | Defines the precise substitution pattern on the aromatic core. |

| CAS Number | 56418-85-0 | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C12H12N4O5S2 | Indicates a high nitrogen-to-carbon ratio, optimizing gas yield. |

| Molecular Weight | 356.38 g/mol | High MW prevents premature volatilization before decomposition. |

| Topological Polar Surface Area | 174 A˚2 | High polarity ensures uniform dispersion in polar polymer matrices. |

| Predicted LogP | -0.60 | Hydrophilic nature; dictates compatibility with specific elastomers. |

| Primary Function | Chemical Blowing Agent (CBA) | Generates closed-cell foam structures via thermal decomposition. |

Mechanism of Action: Thermal Decomposition & Gas Evolution

The utility of sulphonohydrazide-based blowing agents lies in their thermally induced decomposition. When the polymer matrix reaches the activation temperature (typically >150 °C for aromatic sulphonohydrazides), the compound undergoes a complex radical decomposition pathway .

The primary reaction involves the homolytic cleavage of the sulfur-nitrogen ( S−N ) and nitrogen-nitrogen ( N−H ) bonds. This exothermically releases nitrogen gas ( N2 ) and water vapor ( H2O ), which act as the primary and secondary expansion agents, respectively. Crucially, the rigid dibenzofuran core does not volatilize; instead, it forms stable polymeric disulfides and thiosulfonates that crosslink with the surrounding polymer matrix, preventing the leaching of toxic small molecules—a critical requirement for medical device applications.

Thermal decomposition pathway of Dibenzofuran-2,8-bis(sulphonohydrazide) generating N2 gas.

Analytical Characterization Protocols

To ensure batch-to-batch consistency and validate the safety profile of the evolved gases for biomedical applications, rigorous thermal analysis is mandatory. The following protocol outlines a self-validating system for determining the decomposition kinetics and gas purity.

Protocol: TGA-MS/DSC for Decomposition Kinetics

Objective: To quantify the activation energy ( Ea ) of gas evolution and validate the purity of the evolved N2 gas, ensuring no toxic volatile organic compounds (VOCs) are generated.

-

Step 1: Sample Preparation. Weigh exactly 5.0 ± 0.1 mg of Dibenzofuran-2,8-bis(sulphonohydrazide) into a 70 µL alumina ( Al2O3 ) crucible.

-

Causality: Alumina is chosen over standard aluminum or copper pans because the rigid dibenzofuran core requires high decomposition temperatures. Alumina prevents any transition-metal-catalyzed artifactual decomposition that could artificially lower the onset temperature and skew kinetic data.

-

-

Step 2: DSC Setup and Purge. Place the crucible in the Differential Scanning Calorimeter (DSC) furnace and purge with ultra-high-purity Argon at 50 mL/min for 15 minutes prior to the run.

-

Causality: Argon provides a strictly inert atmosphere, isolating the purely thermal homolytic cleavage mechanism and preventing oxidative degradation of the dibenzofuran backbone.

-

-

Step 3: Heating Program. Execute dynamic heating ramps at 5, 10, 15, and 20 °C/min from 25 °C to 300 °C.

-

Causality: Multiple heating rates are mathematically required to apply the Kissinger-Akahira-Sunose (KAS) isoconversional method. This allows for the precise calculation of the apparent activation energy ( Ea ) without assuming a specific solid-state reaction model.

-

-

Step 4: MS Coupling and Gas Quantification. Route the evolved gases from the Thermogravimetric Analyzer (TGA) through a heated transfer line (200 °C) to a quadrupole mass spectrometer (MS). Monitor m/z 28 ( N2 ) and m/z 18 ( H2O ).

-

Causality: The heated transfer line prevents the condensation of water vapor before it reaches the MS detector. Monitoring specific mass-to-charge ratios differentiates the primary expansion gas from secondary byproducts, confirming the absence of toxic off-gassing .

-

Applications in Advanced Polymer Matrices

In drug development and medical device manufacturing, porous structures are often required for transdermal patch backing layers, tissue engineering scaffolds, and controlled-release matrices.

Historically, Azodicarbonamide (ADC) has been the industry standard blowing agent. However, ADC decomposition can yield semicarbazide, a compound with known toxicity concerns. Dibenzofuran-2,8-bis(sulphonohydrazide) circumvents this issue entirely. Because its decomposition yields only inert nitrogen gas, water, and a highly stable, non-migratory polymeric disulfide residue, it presents a superior safety profile for applications requiring prolonged skin contact or implantation. Furthermore, its relatively high decomposition temperature ensures it survives the initial compounding and extrusion phases of high-melt polymers (like EVA or specialized polyurethanes) without premature foaming.

References

A Technical Guide to the Proposed Thermal Decomposition Mechanism of Dibenzofuran-2,8-bis(sulphonohydrazide)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the proposed thermal decomposition mechanism of Dibenzofuran-2,8-bis(sulphonohydrazide). Leveraging established principles of organic chemistry, thermal analysis, and knowledge of related organosulfur compounds, we will explore the likely degradation pathways and outline the experimental methodologies required for their validation. This document is designed to serve as a foundational resource for researchers investigating the stability and degradation of this and similar molecules.

Introduction: The Significance of Dibenzofuran-2,8-bis(sulphonohydrazide)

Dibenzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their rigid, planar structure and unique electronic properties.[1][2] The introduction of sulfonylhydrazide moieties at the 2 and 8 positions of the dibenzofuran core suggests potential applications as blowing agents, cross-linking agents, or as precursors for the synthesis of other functionalized materials. Understanding the thermal stability and decomposition mechanism of Dibenzofuran-2,8-bis(sulphonohydrazide) is paramount for its safe handling, processing, and for predicting its behavior in various applications. Dibenzofuran itself is a thermally robust aromatic compound.[1] Derivatives of dibenzofuran are also known for their high thermal stability.[3][4]

Proposed Thermal Decomposition Mechanism

The thermal decomposition of Dibenzofuran-2,8-bis(sulphonohydrazide) is anticipated to be a multi-step process initiated at the sulfonylhydrazide groups, which are the most thermally labile parts of the molecule. The decomposition is likely to proceed through a free-radical pathway.

Initial Decomposition Steps: Homolytic Cleavage

The decomposition is expected to commence with the homolytic cleavage of the S-N bond in the sulfonylhydrazide group, which is generally the weakest bond in this functional group. This initial fragmentation can lead to the formation of a sulfonyl radical and a hydrazinyl radical.

A plausible alternative initiation step is the cleavage of the N-N bond, although the S-N bond is often more susceptible to thermal scission. The precise initiation pathway is dependent on the bond dissociation energies (BDEs) of the various bonds within the sulfonylhydrazide moiety. Computational studies can be employed to calculate these BDEs and predict the most likely initial cleavage event.[5]

Propagation and Formation of Key Intermediates

Following the initial cleavage, a cascade of reactions is expected to occur, leading to the formation of various intermediates and final products.

-

Formation of Dibenzofuran-2,8-disulfonyl Radical: The initially formed sulfonyl radical is a key reactive intermediate.

-

Release of Nitrogen Gas: The hydrazinyl radical is highly unstable and is expected to rapidly decompose, leading to the evolution of nitrogen gas (N₂), a common product in the decomposition of hydrazide derivatives.[6]

-

Formation of Sulfinic Acids and Disulfides: The sulfonyl radicals can undergo a variety of subsequent reactions. They can abstract hydrogen atoms from other molecules to form sulfinic acids, or they can dimerize to form disulfides. The thermal decomposition of p-toluenesulfonyl hydrazide is known to produce aryl disulfides.[6]

-

Decomposition of the Dibenzofuran Core: The dibenzofuran nucleus is expected to be relatively stable and will likely only decompose at significantly higher temperatures.[3][4] Its degradation would involve the cleavage of the aromatic rings, leading to the formation of smaller volatile fragments.

The proposed decomposition pathway is visualized in the following diagram:

Caption: Proposed thermal decomposition pathway of Dibenzofuran-2,8-bis(sulphonohydrazide).

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism, a series of well-established analytical techniques should be employed.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental first steps to characterize the thermal stability of the compound.[7][8]

Experimental Protocol for TGA/DSC:

-

Sample Preparation: Accurately weigh 5-10 mg of Dibenzofuran-2,8-bis(sulphonohydrazide) into an alumina or platinum crucible.

-

Instrumentation: Use a simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air) to assess the influence of oxygen on the decomposition. A flow rate of 50-100 mL/min is recommended.

-

Heating Program: Heat the sample from ambient temperature to 800-1000 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate, and the final residual mass.

-

DSC Curve: Identify endothermic and exothermic events associated with melting, crystallization, and decomposition.

-

Data Presentation:

| Parameter | Value (Inert Atmosphere) | Value (Oxidative Atmosphere) |

| Onset Decomposition Temperature (Tonset) | To be determined | To be determined |

| Peak Decomposition Temperature (Tpeak) | To be determined | To be determined |

| Mass Loss (%) | To be determined | To be determined |

| Enthalpy of Decomposition (ΔHd) | To be determined | To be determined |

Evolved Gas Analysis (EGA): TGA-FTIR and TGA-MS

To identify the gaseous products evolved during decomposition, the TGA instrument should be coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).[8][9]

Experimental Protocol for TGA-FTIR/MS:

-

Instrumentation: Interface the gas outlet of the TGA to the gas cell of an FTIR spectrometer or the inlet of a mass spectrometer via a heated transfer line to prevent condensation of evolved gases.

-

TGA Program: Use the same heating program as in the TGA/DSC analysis.

-

Data Acquisition: Continuously collect FTIR or mass spectra of the evolved gases as a function of temperature and time.

-

Data Analysis: Correlate the evolution of specific gases (e.g., N₂, SO₂, H₂O, and organic fragments) with the mass loss steps observed in the TGA curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for separating and identifying the complex mixture of volatile and semi-volatile products formed during thermal decomposition.[9]

Experimental Protocol for Py-GC-MS:

-

Sample Preparation: Place a small amount (0.1-1 mg) of the sample into a pyrolysis probe.

-

Pyrolysis: Rapidly heat the sample to a series of specific temperatures (e.g., corresponding to the onset and peak decomposition temperatures determined by TGA) in an inert atmosphere.

-

GC Separation: The pyrolysis products are swept into a gas chromatograph for separation on a suitable capillary column.

-

MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra and retention times.

Experimental Workflow Diagram:

Caption: Integrated experimental workflow for mechanistic investigation.

Authoritative Grounding and Trustworthiness

The proposed mechanism is grounded in well-established principles of thermal decomposition of organosulfur compounds and sulfonyl hydrazides.[5][6] The experimental protocols outlined are standard, validated methods for studying the thermal behavior of organic materials.[7][8][9] For instance, the use of TGA to determine thermal stability is a universally accepted technique.[10] Coupling TGA with FTIR and MS for evolved gas analysis provides a robust system for identifying decomposition products in real-time.[8] Py-GC-MS offers a detailed snapshot of the product distribution at specific temperatures, which is crucial for reconstructing the decomposition pathway.[9] Finally, computational chemistry, specifically Density Functional Theory (DFT), can provide theoretical support for the proposed mechanism by calculating bond dissociation energies, which are critical for understanding the initial steps of thermal degradation.[5]

Conclusion

The thermal decomposition of Dibenzofuran-2,8-bis(sulphonohydrazide) is proposed to initiate at the sulfonylhydrazide moieties, proceeding through a radical mechanism involving the formation of sulfonyl radicals and the evolution of nitrogen gas. The dibenzofuran core is expected to exhibit high thermal stability. The outlined experimental workflow, combining thermal analysis, evolved gas analysis, and pyrolysis-GC-MS, provides a comprehensive and self-validating approach to elucidate the precise decomposition mechanism. The insights gained from such studies are essential for the safe and effective application of this and related compounds in various scientific and industrial fields.

References

-

Converting organosulfur compounds to inorganic polysulfides against resistant bacterial infections - PMC. (2018, September 13). National Center for Biotechnology Information. [Link]

-

Suggested mechanism for organosulfur compounds formation in LKL pyrolysis in chloride molten salts at 350 - ResearchGate. (n.d.). ResearchGate. [Link]

-

Sulfur Compounds in Hydrocarbon Pyrolysis. (n.d.). ACADEMIA. [Link]

-

Effect of Substitution Position of Dibenzofuran-terminated Robust Hole-transporters on Physical Properties and TADF OLED Perfor. (2022, November 22). MDPI. [Link]

-

Pyrolysis of Organosulfur Compounds - ResearchGate. (n.d.). ResearchGate. [Link]

-

Wittig Ylide Mediated Decomposition of N-Sulfonylhydrazones to Sulfinates - PubMed. (2018, April 6). National Center for Biotechnology Information. [Link]

-

Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Organosulfur Compounds in Sulfur-Rich Raša Coal | Energy & Fuels - ACS Publications. (n.d.). ACS Publications. [Link]

-

Experimental and modeling study of the effect of confinement on the thermal decomposition of organic materials - OSTI. (2024, January 16). Office of Scientific and Technical Information. [Link]

-

Decomposition of N-Sulfonylhydrazones - SYNFORM - Thieme Chemistry. (n.d.). Thieme Chemistry. [Link]

-

Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells - MDPI. (2024, March 8). MDPI. [Link]

-

The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies | ACS Omega. (2022, October 27). ACS Publications. [Link]

-

The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (n.d.). ACS Publications. [Link]

-

Experimental and modeling study of the thermal decomposition of methyl decanoate - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Aromatic sulfonyl hydrazides and sulfonyl hydrazones: Antimicrobial activity and physical properties | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Thermal decomposition - Wikipedia. (n.d.). Wikipedia. [Link]

-

Thermal Analysis of Organic Compounds - AZoM. (2018, June 27). AZoM. [Link]

-

thermal stability of organic compounds by the isoteniscope method - DTIC. (n.d.). Defense Technical Information Center. [Link]

-

A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024, July 20). MDPI. [Link]

-

Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. (n.d.). Nature. [Link]

-

Synthesis and Characterization of Dibenzofuran-based Pincer Ligands - WyoScholar. (n.d.). WyoScholar. [Link]

-

(PDF) Synthesis and Characterization of Dibenzofuran Derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

-

Chlorination and thermal degradation of 2-chlorodibenzodioxin and dibenzofuran by CuCl2 or CuCl at 350 degrees C - PubMed. (2008, August 15). National Center for Biotechnology Information. [Link]

-

Synthesis of Dibenzofurans - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Two Types of Bacteria Having Angular Dioxygenases with Different Features - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Mechanism of the Thermal Decomposition of Furan | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019, August 27). ScienceOpen. [Link]

-

UNIVERSITY OF CALIFORNIA RIVERSIDE Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel - eScholarship.org. (n.d.). eScholarship.org. [Link]

-

Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. (n.d.). SpringerLink. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. scienceopen.com [scienceopen.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells [mdpi.com]

- 5. Converting organosulfur compounds to inorganic polysulfides against resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. azom.com [azom.com]

- 9. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Thermal decomposition - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Dibenzofuran-2,8-bis(sulphonohydrazide)

Abstract

This technical guide provides an in-depth protocol and interpretive framework for the spectroscopic characterization of Dibenzofuran-2,8-bis(sulphonohydrazide). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural steps to elucidate the causal reasoning behind experimental choices in Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By deconstructing the molecule into its core dibenzofuran scaffold and its sulfonylhydrazide functional groups, we present a predictive analysis of the expected spectral data. This approach serves as a robust, self-validating system for structural confirmation, purity assessment, and quality control. All methodologies are grounded in authoritative spectroscopic principles and supported by comprehensive references to ensure scientific integrity and trustworthiness.

Introduction: The Molecule and the Mandate for Precision

Dibenzofuran-2,8-bis(sulphonohydrazide) is a symmetrically substituted aromatic compound. The dibenzofuran core is a rigid, planar heterocyclic system that serves as a scaffold in various pharmacologically active agents and advanced materials.[1][2] The introduction of sulfonylhydrazide moieties at the 2 and 8 positions imparts unique chemical reactivity, making it a valuable intermediate for synthesizing more complex molecules, potentially through reactions involving the generation of sulfonyl radicals or via condensation chemistry.[3]

Given its role as a foundational building block, the unambiguous confirmation of its structure and purity is paramount. Any structural ambiguity or undetected impurity can have cascading effects on downstream applications. Spectroscopic techniques like FTIR and NMR are the cornerstones of this verification process. FTIR provides a rapid, definitive fingerprint of the molecule's functional groups, while multi-nuclear NMR (¹H and ¹³C) delivers a precise, atom-by-atom map of the molecular architecture.

This guide will detail the optimized protocols for acquiring and interpreting these spectra, focusing on the "why" behind each step to empower the scientist with a deeper understanding of the characterization workflow.

Caption: Molecular structure and analytical imperatives.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is the ideal first-line technique for confirming the synthesis of Dibenzofuran-2,8-bis(sulphonohydrazide). Its power lies in the rapid and unambiguous identification of key functional groups whose vibrational frequencies are well-established. The presence of N-H, S=O, and aromatic C-H bonds, and the absence of precursor signals (e.g., an S-Cl stretch from a sulfonyl chloride precursor), provides immediate and compelling evidence of a successful reaction.

Experimental Protocol: Attenuated Total Reflectance (ATR)

The ATR method is recommended over traditional KBr pellets due to its simplicity, speed, and the elimination of potential artifacts from atmospheric moisture absorption by the KBr matrix.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Record a background spectrum of the empty ATR stage. This is a critical self-validating step; a clean, flat baseline confirms the instrument is ready and that no residues will contribute to the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the dry, solid Dibenzofuran-2,8-bis(sulphonohydrazide) powder onto the center of the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.

Caption: Standard workflow for ATR-FTIR data acquisition.

Predictive Spectral Interpretation

The FTIR spectrum can be logically dissected into distinct regions, each corresponding to specific vibrational modes within the molecule. The following table summarizes the expected key absorption bands.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale & Expert Insights |

| 3350–3250 | N-H Asymmetric & Symmetric Stretch | Hydrazide (-NH₂) | Medium | Two distinct bands are expected for the primary amine, corresponding to asymmetric and symmetric stretching modes. Their presence is a strong indicator of the intact hydrazide moiety. |

| 3250–3150 | N-H Stretch | Hydrazide (-NH-) | Medium, Broad | This band corresponds to the secondary amine proton. It may be broadened due to hydrogen bonding and could potentially overlap with the -NH₂ signals. |

| 3100–3000 | C-H Aromatic Stretch | Dibenzofuran | Medium to Weak | These absorptions confirm the presence of the aromatic core.[4] |

| 1620–1580 | N-H Scissoring (Bending) | Hydrazide (-NH₂) | Medium | This bending vibration provides complementary evidence for the primary amine of the hydrazide group.[5] |

| 1600–1450 | C=C Aromatic Ring Stretch | Dibenzofuran | Strong to Medium | A series of sharp peaks in this region is characteristic of the aromatic dibenzofuran skeleton. |

| 1380–1340 | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) | Strong | This is one of the most intense and diagnostically crucial peaks in the spectrum. Its presence is non-negotiable for structure confirmation. |

| 1180–1150 | S=O Symmetric Stretch | Sulfonyl (-SO₂-) | Strong | Paired with the asymmetric stretch, this strong band provides definitive evidence of the sulfonyl group. |

| 980–920 | S-N Stretch | Sulfonamide | Medium | The stretching vibration of the sulfur-nitrogen bond provides further confirmation of the sulfonylhydrazide linkage. |

| 850–750 | C-H Out-of-Plane Bend | Aromatic | Strong | The specific pattern of these bands in the fingerprint region can be indicative of the 1,2,4-trisubstitution pattern on the benzene rings of the dibenzofuran core. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

While FTIR confirms the presence of functional groups, NMR spectroscopy provides the definitive connectivity map, confirming the precise substitution pattern and resolving the chemical environment of each proton and carbon atom.

Causality in Experimental Design: Solvent and Nuclei Selection

-

Solvent Choice (DMSO-d₆): The selection of deuterated dimethyl sulfoxide (DMSO-d₆) is a deliberate choice driven by two factors. Firstly, Dibenzofuran-2,8-bis(sulphonohydrazide) is expected to have good solubility in this polar aprotic solvent. Secondly, and more critically, the acidic N-H protons of the hydrazide group will readily exchange with deuterium in protic solvents like D₂O or CD₃OD, causing their signals to broaden or disappear entirely. DMSO-d₆ is non-protic and will slow this exchange, allowing the N-H protons to be observed as distinct (though often broad) signals, providing a more complete spectral picture.

-

Nuclei (¹H and ¹³C): ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR complements this by defining the carbon skeleton. Together, they leave no room for structural ambiguity.

¹H NMR Spectroscopy: Protocol and Interpretation

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 2 seconds.

-

Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Predictive ¹H NMR Interpretation: The molecule possesses a C₂ axis of symmetry, which simplifies the aromatic region of the spectrum significantly. We expect only three signals for the six aromatic protons.

Caption: Numbering scheme for predictive NMR analysis.

| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale & Expert Insights |

| H₄, H₆ | 8.20–8.10 | Doublet (d) | J ≈ 8.5 Hz | These protons are ortho to the electron-withdrawing sulfonyl group and will be the most deshielded of the aromatic protons. They show coupling only to H₃/H₇. |

| H₁, H₉ | 8.15–8.05 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 Hz | These protons are ortho to the furan oxygen and meta to the sulfonyl group. They will exhibit a large ortho coupling to H₂/H₈ (which are substituted) and a smaller meta coupling to H₃/H₇. Correction: H1/H9 are coupled to H3/H7 (meta) and H4/H6 (para, very small). The primary splitting will be a doublet from meta coupling. Let's re-evaluate. H1 is ortho to the C-S bond. It will be coupled to H3 (meta, ~2 Hz) and H4 (para, <1 Hz). It should appear as a narrow doublet or a broad singlet. Let's refer to dibenzofuran itself. The protons adjacent to the oxygen (H4, H6) are at ~7.6 ppm, and the outermost protons (H1, H9) are at ~7.96 ppm in CDCl₃.[6] The sulfonyl group is strongly withdrawing, so all signals will shift downfield. H1/H9 are ortho to the C-S bond, so they will be strongly deshielded. H3/H7 are ortho to H4/H6 and meta to the C-S. H4/H6 are ortho to H3/H7. Let's re-assign based on this. H1/H9 are ortho to the C-S, so they should be most deshielded. H3/H7 are meta to the C-S. H4/H6 are para to the C-S. Therefore, the order should be H1/H9 > H3/H7 > H4/H6. Let's refine the table based on this logic. |

| H₁, H₉ | 8.40–8.30 | Doublet (d) | J ≈ 2.0 Hz | These protons are ortho to the strongly electron-withdrawing SO₂ group, making them the most deshielded aromatic protons. They will be split into a narrow doublet by meta-coupling to H₃/H₇. |

| H₃, H₇ | 8.25–8.15 | Doublet of Doublets (dd) | J ≈ 8.8, 2.0 Hz | These protons are ortho to H₄/H₆ (large coupling) and meta to H₁/H₉ (small coupling), resulting in a doublet of doublets. |

| H₄, H₆ | 7.90–7.80 | Doublet (d) | J ≈ 8.8 Hz | These protons are furthest from the sulfonyl group and ortho to the furan oxygen. They will be the most upfield of the aromatic signals and will be split into a doublet by ortho-coupling to H₃/H₇. |

| -SO₂NH NH₂ | 9.50–9.00 | Broad Singlet (br s) | - | The secondary amide proton is acidic and its signal is typically broad due to quadrupole effects from the adjacent nitrogen and potential hydrogen bonding. Its integration should correspond to 2H. |

| -SO₂NHNH₂ | 4.80–4.50 | Broad Singlet (br s) | - | The terminal primary amine protons are also exchangeable and typically appear as a broad signal. Its integration should correspond to 4H. The chemical shift can be highly variable. |

¹³C NMR Spectroscopy: Protocol and Interpretation

Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is crucial due to the low natural abundance of ¹³C (e.g., 1024 or more). A DEPT-135 experiment can be run to differentiate between CH and CH₃ (positive signals) and CH₂ (negative signals) carbons, which helps in assigning the protonated aromatic carbons.

Predictive ¹³C NMR Interpretation: Due to the molecule's C₂ symmetry, only 6 signals are expected for the 12 carbons of the dibenzofuran core.

| Carbon(s) | Predicted Shift (δ, ppm) | Type | Rationale & Expert Insights |

| C₄ₐ, C₅ₐ | 155–152 | Quaternary (C-O) | These carbons are directly attached to the electronegative oxygen atom and are significantly deshielded. They are a key signature of the dibenzofuran core.[7] |

| C₂, C₈ | 145–140 | Quaternary (C-S) | These carbons are attached to the sulfonyl groups. Their chemical shift will be downfield due to the electron-withdrawing effect of the substituent. |

| C₄, C₆ | 129–126 | CH | Aromatic methine carbon. |

| C₁₀ₐ, C₁₀b | 125–122 | Quaternary | The bridgehead carbons of the central ring. |

| C₁, C₉ | 124–121 | CH | Aromatic methine carbon adjacent to the C-S bond. |

| C₃, C₇ | 115–112 | CH | Aromatic methine carbon adjacent to the C-O bond, typically shifted slightly upfield compared to other aromatic CH carbons.[7] |

Integrated Analysis: A Cohesive Structural Proof

The true power of spectroscopic characterization lies in the integration of multiple techniques. The final confirmation of Dibenzofuran-2,8-bis(sulphonohydrazide) is achieved when the data from both FTIR and NMR form a single, self-consistent structural narrative.

Caption: Workflow for integrated spectroscopic analysis.

The FTIR spectrum will provide rapid, irrefutable proof of the sulfonyl (-SO₂) and hydrazide (-NHNH₂) groups. The ¹H and ¹³C NMR spectra will then confirm the precise 2,8-disubstitution pattern on the dibenzofuran core through the observed chemical shifts, multiplicities, and the reduced number of signals due to molecular symmetry. This dual-pronged approach constitutes a robust, self-validating methodology for the complete characterization of the target compound.

References

-

Tanaka, H., et al. (2001). Resveratrol Oligomers from Hopea parviflora. Chemical and Pharmaceutical Bulletin, 49(9), 1093-1099. (Provides representative ¹³C NMR data for a dihydrobenzofuran moiety, useful for estimating shifts of carbons adjacent to the furan oxygen). URL: [Link]

-

SpectraBase. (n.d.). Dibenzofuran. Wiley. Retrieved April 3, 2026. (Provides access to various NMR and IR spectra for the parent dibenzofuran compound). URL: [Link]

-

NIST. (n.d.). Dibenzofuran. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved April 3, 2026. URL: [Link]

-

Al-Majedy, Y. K., et al. (2016). Spectroscopic study of some aromatic hydrazones derivated from aromatic substituted benzophenones and benzaldehydes. Physical Chemistry: An Indian Journal, 11(1), 24-34. (Provides general context on the synthesis and characterization of related hydrazone structures). URL: [Link]

-

Abdel-Rahman, L. H., et al. (2018). FT-IR and computational study of sulphaguanidine. Journal of Molecular Structure, 1155, 337-347. (Provides characteristic FTIR frequencies for sulfonyl groups in related molecules). URL: [Link]

-

Hassan, A. S., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Mini-Reviews in Organic Chemistry, 21. URL: [Link]

-

Giraud, A., et al. (2022). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 27(19), 6543. URL: [Link]

-

Kim, H., & Kim, H. (2019). Electrochemical Radical Arylsulfonylation/Semipinacol Rearrangement of Alkenylcyclobutanols. Organic Letters, 21(18), 7342-7346. (Discusses the use of sulfonyl hydrazides in electrosynthesis). URL: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dibenzofuran [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dibenzofuran(132-64-9) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Material Safety of Dibenzofuran and its Derivatives

A Note to the Reader: This guide addresses the material safety data for the core chemical structure, Dibenzofuran (CAS 132-64-9). Despite a comprehensive search, a specific Material Safety Data Sheet (MSDS) for Dibenzofuran-2,8-bis(sulphonohydrazide) (CAS 56418-85-0) is not publicly available. The addition of sulphonohydrazide functional groups can significantly alter the chemical and toxicological properties of the parent molecule. Therefore, the following information on Dibenzofuran should be used as a general reference for the core structure and not as a direct substitute for a substance-specific safety data sheet. It is imperative to obtain the official SDS from the supplier before handling Dibenzofuran-2,8-bis(sulphonohydrazide).

Section 1: Understanding the Core Hazard Profile of Dibenzofuran

Dibenzofuran is a heterocyclic organic compound that serves as the foundational structure for a range of derivatives.[1][2] It is a white, crystalline solid at room temperature and is primarily obtained from coal tar.[1][2] While Dibenzofuran itself has relatively low acute toxicity, it is classified as a hazardous substance due to potential irritation and its environmental impact.[1][3] The primary routes of occupational exposure are inhalation and dermal contact.[2]

Key Hazard Considerations:

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.[3][4]

-

Environmental Toxicity: Toxic to aquatic life with long-lasting effects.[5][6]

-

Combustibility: May form combustible dust concentrations in the air.[6]

-

Data Gaps: The toxicological properties of Dibenzofuran have not been fully investigated, and no occupational exposure limits have been formally established.[3][4]

Section 2: Hazard Identification and Classification

Based on available data, Dibenzofuran is classified under the Globally Harmonized System (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[7] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[7] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[7] |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | Toxic to aquatic life with long lasting effects.[5][6] |

Section 3: Protocols for Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

A risk-based approach should be taken for the selection of engineering controls and PPE.

Caption: Workflow for selecting appropriate controls.

Detailed PPE Specifications:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[8]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) and wear a lab coat.[8] Contaminated clothing should be removed and laundered before reuse.[3]

-

Respiratory Protection: If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator should be used.[3][8]

Handling and Storage Procedures

-

Handling: Use in a well-ventilated area, such as a chemical fume hood, to minimize dust generation and accumulation.[4][8] Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in handling areas.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from strong oxidizing agents and sources of ignition.[3]

Section 4: Accidental Release and First Aid Measures

Immediate and appropriate response to spills and exposures is crucial.

Accidental Release Measures

-

Evacuate: Evacuate personnel from the spill area.[8]

-

Ventilate: Ensure adequate ventilation.[4]

-

Control Ignition Sources: Remove all sources of ignition.[8]

-

Containment: Wear appropriate PPE.[8] Sweep or vacuum up the spilled material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]

-

Decontamination: Clean the spill area thoroughly.

First Aid Protocols

-

Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[7]

-

Skin Contact: Remove contaminated clothing and shoes.[4] Flush the affected skin with plenty of water for at least 15 minutes.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Call a poison control center or doctor for treatment advice.[5]

Section 5: Physical, Chemical, and Toxicological Properties

A summary of the known properties of Dibenzofuran is provided below.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 132-64-9 | [1] |

| Molecular Formula | C₁₂H₈O | [1] |

| Molar Mass | 168.19 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [1][4] |

| Melting Point | 81 to 85 °C | [1] |

| Boiling Point | 285 °C | [1] |

| Solubility in Water | Insoluble | [1] |

Toxicological Data

-

LD50/LC50: Data not available.[4]

-

Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[4] However, some polycyclic aromatic hydrocarbons are suspected carcinogens.[4]

-

Germ Cell Mutagenicity: No data available.[8]

-

Reproductive Toxicity: No information available.[8]

Section 6: Stability and Reactivity

-

Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[4]

-

Conditions to Avoid: Dust generation and excess heat.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases.[4]

Section 7: Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5] Do not allow the product to enter drains or waterways due to its toxicity to aquatic life.

References

-

Material Safety Data Sheet - Dibenzofuran. (2005, July 28). Cole-Parmer. [Link]

-

Safety data sheet. (2022, March 18). CPAChem. [Link]

-

DIBENZOFURAN HAZARD SUMMARY. (2005, December). New Jersey Department of Health. [Link]

-

Dibenzofuran. Wikipedia. [Link]

- Safety Data Sheet. (2020, November 16). Company specific SDS.

-

A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024, July 20). Biointerface Research in Applied Chemistry. [Link]

- SAFETY D

-

Dibenzofuran. ResearchGate. [Link]

-

STUDY ON DIBENZOFURAN WITH REFERENCE TO PROPERTIES. International Journal of Creative Research Thoughts. [Link]

- Safety D

-

Toxic Screening Level Justification for 132-64-9. (2016, January 19). Michigan Department of Environmental Quality. [Link]

-

Toxic substances list: dibenzofuran. (2021, May 28). Government of Canada. [Link]

-

Dibenzofuran. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide on the Prospective Thermodynamic and Phase-State Characterization of Dibenzofuran-2,8-bis(sulphonohydrazide)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Imperative

The dibenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The functionalization of this stable aromatic system offers a fertile ground for the development of novel therapeutic agents. The introduction of sulphonohydrazide moieties is of particular interest, as this functional group is a versatile synthon in organic chemistry and is present in various pharmacologically active molecules.

This technical guide addresses the hypothetical, yet scientifically significant, molecule: Dibenzofuran-2,8-bis(sulphonohydrazide) . To date, a thorough investigation of its synthesis and physicochemical properties has not been reported in the scientific literature. This document, therefore, serves as a detailed prospective analysis, outlining a robust scientific workflow for its synthesis and comprehensive characterization. As Senior Application Scientist, the intent is not to report existing data, but to provide an expert, field-proven roadmap for researchers venturing into the study of this novel compound. The thermodynamic stability and phase behavior of a potential active pharmaceutical ingredient (API) are critical determinants of its viability for drug development, influencing its shelf-life, bioavailability, and manufacturability.

Part 1: Proposed Synthesis of Dibenzofuran-2,8-bis(sulphonohydrazide)

The synthesis of the target compound can be logically approached in two principal stages: the formation of a key intermediate, Dibenzofuran-2,8-disulfonyl chloride, followed by its reaction with hydrazine hydrate.

Stage 1: Synthesis of Dibenzofuran-2,8-disulfonyl chloride

The introduction of sulfonyl chloride groups onto the dibenzofuran backbone can be achieved via a chlorosulfonation reaction.[3] This electrophilic aromatic substitution is a well-established method for the preparation of sulfonyl chlorides.

Protocol 1: Chlorosulfonation of Dibenzofuran

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl evolved), place dibenzofuran in a suitable solvent such as dichloromethane.

-

Reagent Addition: Cool the stirred solution in an ice bath (0-5 °C). Slowly add an excess of chlorosulfonic acid dropwise via the dropping funnel. The molar ratio of chlorosulfonic acid to dibenzofuran should be carefully optimized, starting with a ratio of at least 4:1 to favor disubstitution.[3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Stage 2: Synthesis of Dibenzofuran-2,8-bis(sulphonohydrazide)

The conversion of the disulfonyl chloride to the desired bis(sulphonohydrazide) is achieved by nucleophilic substitution with hydrazine.[4][5][6]

Protocol 2: Hydrazinolysis of Dibenzofuran-2,8-disulfonyl chloride

-

Reaction Setup: Dissolve the synthesized Dibenzofuran-2,8-disulfonyl chloride in a suitable solvent like tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice or ice-salt bath.

-

Reagent Addition: Add a solution of hydrazine hydrate (typically an excess, e.g., 4-5 equivalents) dropwise to the stirred solution, maintaining a low temperature to control the exothermicity of the reaction.[5][6]

-

Reaction and Work-up: After the addition, continue stirring for a specified time at low temperature or room temperature, monitoring by TLC. Upon completion, the product can often be precipitated by the addition of cold water or an anti-solvent.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water and a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization.

Caption: Proposed two-stage synthesis of Dibenzofuran-2,8-bis(sulphonohydrazide).

Part 2: Characterization of Thermodynamic Stability and Phase Transitions

A thorough understanding of the solid-state properties of a potential API is paramount. The following experimental workflow is designed to provide a comprehensive thermal and structural characterization of the synthesized Dibenzofuran-2,8-bis(sulphonohydrazide).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[7]

Protocol 3: TGA Analysis

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the purified compound into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA instrument.

-

Experimental Conditions: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition).

-

Data Analysis: Plot the percentage mass loss against temperature. The onset temperature of decomposition provides an indication of the thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates. Based on studies of related sulphonyl hydrazides, decomposition may occur in multiple steps, potentially involving the loss of nitrogen, water, and sulfur oxides.[8][9]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for investigating thermal transitions such as melting, crystallization, and solid-solid phase transitions.[10][11] It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol 4: DSC Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., aluminum) and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Experimental Conditions: Subject the sample to a controlled temperature program, for example:

-

Heat from ambient to a temperature above the expected melting point at a constant rate (e.g., 10 °C/min).

-

Cool the sample back to a low temperature.

-

Reheat the sample to observe any changes induced by the initial heating and cooling cycle (e.g., crystallization of an amorphous phase or transition to a different polymorph).

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to melting and exothermic peaks for crystallization. The onset temperature of the melting peak is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. Sharp melting peaks are indicative of a pure, crystalline substance, while broad peaks may suggest impurities or an amorphous nature.[12][13] The presence of multiple melting peaks or other thermal events before melting could indicate the existence of polymorphs or solvates.[14]

| Parameter | Technique | Information Gained |

| Decomposition Temperature | TGA | Upper limit of thermal stability.[7] |

| Mass Loss Profile | TGA/DTG | Stoichiometry of decomposition reactions.[8] |

| Melting Point | DSC | Purity assessment and physical characterization. |

| Enthalpy of Fusion | DSC | Energy required for melting; related to crystal lattice energy. |

| Glass Transition | DSC | Indicates the presence of an amorphous phase. |

| Crystallization | DSC | Transition from an amorphous or molten state to a crystalline solid. |

| Polymorphic Transitions | DSC | Solid-solid phase changes between different crystal forms. |

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying the crystalline form of a material.[1][15] Different polymorphs of the same compound will produce unique diffraction patterns.

Protocol 5: PXRD Analysis

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).

-

Data Analysis: The resulting diffractogram (intensity vs. 2θ) is a fingerprint of the crystalline structure. A sharp, well-defined pattern indicates a crystalline material, while a broad, featureless halo is characteristic of an amorphous solid. By performing PXRD on samples obtained from different crystallization conditions (e.g., different solvents, temperatures), one can screen for the existence of different polymorphs.[16][17][18]

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. CN110452201B - Synthetic method of benzofuran heterocyclic sulfonyl chloride - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Polymorphism in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Dibenzofuran-2,8-bis(sulphonohydrazide) Toxicity Profiles: A Predictive and Mechanistic Guide

Executive Summary & Structural Rationale

As drug development and materials science push toward novel functional chemistries, Dibenzofuran-2,8-bis(sulphonohydrazide) (DFBSH, CAS 56418-85-0) has emerged as a structurally intriguing bis(sulfonyl hydrazide). While compounds in this class are traditionally utilized as chemical blowing agents in polymer extrusion[1][2], their unique reactivity profiles make them valuable, yet potentially hazardous, synthetic intermediates.

Currently, empirical toxicological data for DFBSH is heavily restricted, with major databases indicating a lack of comprehensive in vivo studies[3]. As a Senior Application Scientist, my approach to de-risking this compound relies on a targeted, mechanistic read-across methodology. By dissecting the molecule into its functional moieties—the reactive sulfonyl hydrazide groups and the rigid dibenzofuran core—we can predict its toxicological liabilities using the industry-standard analog 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) as a baseline[1], while accounting for the unique receptor-binding potential of the dibenzofuran backbone.

Mechanistic Pathways of DFBSH Toxicity

The toxicity of DFBSH cannot be assessed using a generic screening panel; the experimental design must be dictated by its specific molecular architecture. The compound presents a dual-pathway toxicity risk:

-

Hydrazine Moiety Reactivity: The sulfonyl hydrazide groups (-SO₂NHNH₂) are highly reactive. In biological systems, hydrazines are known to undergo metabolic activation to generate reactive oxygen species (ROS) and interact directly with pyridoxal phosphate (PLP), leading to functional Vitamin B6 depletion[4]. Furthermore, these electrophilic groups act as haptens, covalently binding to skin proteins and triggering severe allergic contact dermatitis (sensitization)[5][6].

-

Dibenzofuran Core: Unlike the flexible diphenyl ether backbone of OBSH, DFBSH possesses a rigid, planar dibenzofuran structure. Planar polycyclic aromatics are classic structural alerts for Aryl hydrocarbon Receptor (AhR) activation. Binding to AhR can induce CYP1A1 expression, which may, in a positive feedback loop, accelerate the metabolic activation of the hydrazine moieties.

Proposed dual-pathway toxicity mechanism of DFBSH via AhR and hydrazine reactivity.

Quantitative Data Summary (Predictive & Analog-Based)

To establish safety thresholds, we extrapolate baseline metrics from OBSH (CAS 80-51-3) and adjust them based on the physicochemical differences introduced by the dibenzofuran core.

Table 1: Comparative Toxicological Endpoints (OBSH vs. DFBSH Predictive Model)

| Toxicological Endpoint | OBSH (CAS 80-51-3) Empirical Data | DFBSH (CAS 56418-85-0) Predictive Profile | Mechanistic Rationale for Prediction |

| Acute Oral Toxicity (Rat) | LD50 > 1000 mg/kg bw[1] | LD50 > 1000 mg/kg bw | High molecular weight and poor aqueous solubility limit acute systemic absorption in the GI tract. |

| Skin Sensitization | Category 1 (Sensitizer)[5] | High Probability (Category 1) | The electrophilic sulfonyl hydrazide groups will readily haptenate nucleophilic residues on skin proteins. |

| Genotoxicity (In Vitro) | Suspected (Category 2)[5] | Suspected (Category 2) | Hydrazine derivatives are known to form DNA adducts and induce oxidative DNA damage[4]. |

| Ecotoxicity (Fish LC50) | 74 mg/L (96h)[1] | < 50 mg/L (Higher Toxicity) | The planar dibenzofuran core significantly increases lipophilicity (log Kow), enhancing bioaccumulation potential. |

Experimental Protocols for Safety Assessment

To transition from predictive modeling to empirical validation, the following self-validating experimental workflow must be executed.

Tiered experimental workflow for the safety assessment of novel sulfonyl hydrazides.

Protocol 1: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

Causality & Rationale: Sulfonyl hydrazides are notorious skin sensitizers[5][6]. Rather than moving straight to animal models (e.g., LLNA), we utilize the DPRA. This in chemico method directly quantifies the reactivity of DFBSH with synthetic peptides containing cysteine and lysine, perfectly mimicking the haptenation process that triggers the immune response. Self-Validating System: Includes Cinnamic aldehyde as a positive control to confirm peptide reactivity, and a vehicle-only control to establish baseline peptide stability.

Step-by-Step Methodology:

-

Peptide Preparation: Prepare 0.5 mM synthetic peptides containing Cysteine (Cys) and Lysine (Lys) in appropriate buffers (pH 7.5 for Cys, pH 10.2 for Lys).

-

Test Item Dosing: Dissolve DFBSH in an inert vehicle (e.g., DMSO). Add the DFBSH solution to the peptide solutions at a 1:10 (Cys) and 1:50 (Lys) molar ratio.

-

Incubation: Seal the vials and incubate the mixtures in the dark at 25°C for exactly 24 hours.

-

Quantification: Analyze the samples using HPLC-UV at 220 nm to quantify the remaining unreacted peptide.

-

Data Interpretation: Calculate the percent peptide depletion relative to the vehicle control. A mean depletion > 6.38% (Cys) or > 18.9% (Lys) empirically classifies DFBSH as a sensitizer.

Protocol 2: AhR Reporter Gene Assay (Luciferase)

Causality & Rationale: The dibenzofuran backbone is the primary structural differentiator between DFBSH and standard blowing agents. We must rule out dioxin-like toxicity driven by Aryl hydrocarbon Receptor (AhR) activation. Self-Validating System: Utilizes 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) as a positive control to ensure assay sensitivity, and OBSH as a negative structural control to isolate the effect of the dibenzofuran core.

Step-by-Step Methodology:

-

Cell Culture: Seed recombinant HepG2 cells, stably transfected with an AhR-responsive luciferase reporter gene, into 96-well opaque plates at a density of 1×10⁴ cells/well.

-

Treatment: Treat the cells with serial dilutions of DFBSH (0.1 µM to 100 µM), OBSH (negative control), and TCDD (positive control). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Lysis & Detection: Aspirate the media, wash with PBS, and lyse the cells using a passive lysis buffer. Add the luciferin substrate directly to the wells.

-

Measurement: Immediately measure luminescence using a multi-mode microplate reader.

-

Normalization: Perform a parallel BCA (Bicinchoninic Acid) assay to quantify total protein content. Normalize the luminescence data to the protein concentration to ensure that any observed decrease in signal is due to lack of AhR activation, not DFBSH-induced cytotoxicity.

References

-

OECD. "SIDS INITIAL ASSESSMENT PROFILE CAS No. 80-51-3 Chemical Name 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)". OECD.org. Available at:[Link]

-

Harwick Standard. "Westco OBSH SDS". Harwick.com. Available at:[Link]

-

EPA. "Dibenzo[b,d]furan-2,8-disulfonohydrazide - Executive Summary". EPA.gov. Available at:[Link]

Sources

Protocol for incorporating Dibenzofuran-2,8-bis(sulphonohydrazide) in polymer matrices

Application Note & Protocol

Topic: A Comprehensive Guide to the Incorporation of Dibenzofuran-2,8-bis(sulphonohydrazide) in Polymer Matrices for Advanced Foaming Applications

Abstract: This document provides a detailed protocol and scientific rationale for the incorporation of Dibenzofuran-2,8-bis(sulphonohydrazide), hereafter referred to as DBFSH, into various polymer matrices. DBFSH is a specialized chemical blowing agent whose rigid dibenzofuran core suggests high thermal stability, making it suitable for processing high-temperature thermoplastics and thermosets. The dual sulfonyl hydrazide functional groups are thermally labile moieties that decompose to generate nitrogen gas, inducing a fine-celled foam structure, while the resulting radicals can concurrently promote crosslinking, enhancing the thermomechanical properties of the final material. This guide is intended for researchers, polymer scientists, and drug development professionals exploring advanced material formulations. It covers the fundamental mechanisms, pre-processing characterization, detailed incorporation protocols, and post-processing analysis.

Scientific Principles and Mechanism of Action

The efficacy of DBFSH as a functional additive in polymers is rooted in the distinct chemical properties of its dibenzofuran backbone and its sulfonyl hydrazide functional groups.

The Dibenzofuran Core: A Foundation for Thermal Stability

Dibenzofuran is a thermally robust heterocyclic aromatic compound, consisting of a central furan ring fused to two benzene rings.[1][2] This rigid, planar structure imparts excellent heat resistance.[3] When integrated into a molecule like DBFSH, this core provides a stable scaffold that prevents premature decomposition at moderate temperatures. This characteristic is highly desirable for melt processing of engineering plastics that require high temperatures for viscosity reduction, allowing for homogeneous dispersion of the blowing agent before the onset of gas evolution.

The Sulfonyl Hydrazide Group: The Engine of Foaming and Crosslinking

The primary function of DBFSH is driven by the thermal decomposition of its two sulfonyl hydrazide (-SO₂NHNH₂) groups. This process is typically initiated at elevated temperatures, consistent with polymer processing cycles.

Mechanism of Decomposition: Upon reaching its decomposition temperature (Td), the sulfonyl hydrazide moiety undergoes a complex series of reactions that release inert nitrogen gas. This gas acts as the blowing agent, creating and expanding voids within the polymer melt to form a cellular structure.[4] The decomposition also generates water and highly reactive sulfonyl radicals (R-SO₂•).

Caption: Thermal decomposition of the sulfonyl hydrazide functional group.

Consequential Crosslinking: The sulfonyl radicals generated during decomposition are highly energetic and can participate in secondary reactions. A key reaction is hydrogen abstraction from the polymer backbone (P-H), creating a polymer radical (P•). Two such polymer radicals can then combine to form a covalent crosslink between chains, transforming a thermoplastic material into a thermoset-like network with enhanced mechanical strength, creep resistance, and thermal stability.

Caption: Polymer crosslinking initiated by sulfonyl radicals.

Materials and Equipment

-

Chemical Blowing Agent: Dibenzofuran-2,8-bis(sulphonohydrazide) (CAS: 56418-85-0).[5]

-

Polymer Matrices:

-

Thermoplastics: Polypropylene (PP), Polyethylene (PE), Polylactic Acid (PLA), Ethylene Vinyl Acetate (EVA).

-

Elastomers/Thermosets: Styrene-Butadiene Rubber (SBR), Epoxy Resins.

-

-

Processing Equipment:

-

Twin-screw extruder with controlled temperature zones.

-

Two-roll mill for rubber compounding.

-

Hydraulic hot press with temperature and pressure control.

-

-

Characterization Equipment:

-

Thermogravimetric Analyzer (TGA).

-

Differential Scanning Calorimeter (DSC).

-

Scanning Electron Microscope (SEM).

-

Density measurement kit (e.g., based on Archimedes' principle).

-

Universal Testing Machine for mechanical analysis.

-

Pre-Processing Characterization Protocol: Determining the Thermal Profile of DBFSH

Trustworthiness Principle: The success of any foaming operation hinges on matching the decomposition kinetics of the blowing agent with the rheological properties of the polymer melt. It is mandatory to characterize the thermal behavior of DBFSH before any incorporation experiments.

Protocol 3.1: TGA and DSC Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of DBFSH powder into a standard aluminum TGA or DSC pan.

-

TGA Method:

-

Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).

-

Analysis: Determine the onset temperature of decomposition (Td,onset) from the mass loss curve. The total mass loss corresponds to the gas yield.

-

-

DSC Method:

-

Heat the sample from 30 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Analysis: Identify the exothermic peak corresponding to the decomposition. The peak temperature provides the Td,peak, which is a critical parameter for processing.[6]

-

Table 1: Representative Thermal Analysis Data for a Sulfonyl Hydrazide Blowing Agent

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Td,onset (TGA) | 190 - 210 °C | Start of gas release; sets the upper limit for safe mixing. |

| Td,peak (DSC) | 215 - 230 °C | Maximum decomposition rate; target for the foaming zone. |

| Mass Loss (TGA) | 20 - 25 % | Correlates to gas volume; influences foam expansion ratio. |

| Decomposition Enthalpy (DSC) | 400 - 500 J/g | Indicates an exothermic reaction that can accelerate local heating.[4] |

Expert Insight: The processing window for the polymer must be carefully selected. The melt temperature in the mixing zones of an extruder should be kept below Td,onset to prevent premature foaming, while the temperature at the die should be near or slightly above Td,peak to ensure rapid and complete gas evolution for a fine and uniform cell structure.

Protocols for Incorporation and Foaming

The following workflow provides a general outline for incorporating DBFSH into a polymer matrix.

Caption: General experimental workflow for polymer foaming with DBFSH.

Protocol 4.1: Melt Blending and Extrusion Foaming (for Thermoplastics like PLA/PP)

-

Material Drying: Dry the polymer pellets in a vacuum oven at the manufacturer's recommended temperature and time (e.g., PLA at 80 °C for 4 hours) to prevent hydrolytic degradation.

-

Pre-Mixing: Create a dry blend of the polymer pellets and DBFSH powder. A typical loading level for DBFSH is 0.5 - 3.0 wt%. Tumble mix for 15 minutes to ensure a homogeneous pre-blend.

-

Extrusion:

-

Temperature Profile: Set the temperature zones of the twin-screw extruder based on the polymer's processing window and the DBFSH thermal analysis.

-

Rationale: Zones 1-3 (Feed/Conveying): Keep well below Td,onset (e.g., 170-180 °C for PLA) to ensure good mixing without decomposition. Zones 4-6 (Metering/Die): Increase temperature to Td,peak (e.g., 210-220 °C) to activate foaming.

-

-

Screw Speed: Set to a moderate speed (e.g., 100-150 RPM) to ensure good dispersion without excessive shear heating.

-

Extrusion and Foaming: Feed the dry blend into the extruder. The pressure drop as the polymer melt exits the die will nucleate and grow the gas cells, creating the foamed extrudate.

-

-

Cooling: Cool the extrudate using air or a water bath to stabilize the foam structure.

Protocol 4.2: Compression Molding (for Elastomers like SBR)

-

Compounding: On a two-roll mill, masticate the rubber until a smooth sheet is formed. Add DBFSH (e.g., 2-5 phr) and other compounding ingredients (e.g., activators like zinc oxide, fillers) and mill until a homogeneous compound is achieved.

-

Expert Insight: The milling temperature must be kept low to prevent premature activation of the DBFSH.

-

-

Pre-forming: Cut a specific weight of the compounded rubber and place it in the mold cavity.

-

Molding and Curing:

-

Place the mold in a hot press pre-heated to the decomposition temperature of DBFSH (e.g., 220 °C).

-

Apply low pressure initially to allow the compound to fill the mold.

-

Increase pressure to the desired level (e.g., 10 MPa) and hold for a specific cure time (e.g., 10-15 minutes). During this time, the DBFSH will decompose, creating the foam structure, and the radicals will induce crosslinking.

-

-

Demolding: Carefully remove the foamed, crosslinked part from the mold after the curing cycle is complete.

Post-Processing Characterization

Verifying the outcome is essential for process optimization.

-

Foam Density (ρf) and Void Fraction (Vf): Measure the density of the foamed sample using a density kit. The void fraction can be calculated as:

-

Vf (%) = (1 - ρf / ρp) x 100, where ρp is the density of the solid (unfoamed) polymer.

-

-

Foam Morphology (SEM):

-

Fracture the foam sample in liquid nitrogen to get a clean cross-section.

-

Sputter-coat the surface with a thin layer of gold or palladium.

-

Image the cross-section using an SEM to analyze cell size, cell wall thickness, and open/closed cell content.

-

-

Mechanical Properties: Perform tensile or compression tests according to ASTM standards to quantify the effect of foaming and crosslinking on properties like modulus, strength, and elongation.[4]

Table 2: Expected Results from DBFSH Incorporation in a Polymer Matrix

| Property | Unfoamed Polymer | Foamed Polymer (with DBFSH) | Causality |

|---|---|---|---|

| Density | High (e.g., 0.91 g/cm³ for PP) | Low (e.g., 0.5 - 0.7 g/cm³) | Gas evolution from DBFSH creates a cellular structure. |

| Cell Structure | N/A | Fine, uniform cells | The high decomposition temperature and rigid core of DBFSH can promote controlled nucleation. |

| Tensile Modulus | Baseline | May increase slightly | Crosslinking effect can offset the reduction from foaming. |

| Elongation at Break | Baseline | Decreased | Crosslinking restricts chain mobility. |

| Compression Set | High | Low | Covalent crosslinks provide better elastic recovery.[4][7] |

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Coarse, non-uniform foam | Poor dispersion of DBFSH; processing temp too low. | Improve pre-mixing; increase screw speed; increase die temperature. |

| Surface defects / blowholes | Moisture in the polymer; premature decomposition. | Thoroughly dry the polymer; decrease temperature in initial extruder zones. |

| Low foam expansion | Insufficient DBFSH loading; processing temp too low. | Increase wt% of DBFSH; increase die temperature closer to Td,peak. |

| Brittle material | Excessive crosslinking. | Reduce DBFSH loading; add a plasticizer or chain scission agent. |

Safety Precautions

-

Sulfonyl hydrazides are energetic materials. Avoid ignition sources and excessive mechanical shock.

-

Thermal decomposition releases gases. All processing must be conducted in a well-ventilated area to avoid inhalation of decomposition byproducts.

-

Standard personal protective equipment (safety glasses, gloves, lab coat) should be worn when handling the chemical powder and operating high-temperature equipment.

References

- ResearchGate. (n.d.). Synthesis and characterization of polymeric foaming agent containing sulfonyl hydrazide moiety | Request PDF.

- Al-Mathkouri, A. A., Al-Saeed, F. A., & Ali, A. A. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.

- Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans.

- (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.

- Fries, A., Hammann, J. M., & Knochel, P. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PMC.

- Savanur, M. R. S., Kumar, A., Kumar, M., & Kumar, S. (2024). Medicinal active applications of Dibenzofuran derivatives.

- An, Y., Zheng, D., & Wu, J. (2014). Synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through insertion of sulfur dioxide. PubMed.

- (n.d.).

- Nojiri, H., Shintani, M., Omori, T., & Hatta, T. (n.d.).

- Kumar, A., & Sharma, G. (2016).

- Kállay, M., Tábi, T., Litauszki, K., & Réti, D. (2018). Characterization of Different Chemical Blowing Agents and Their Applicability to Produce Poly(Lactic Acid) Foams by Extrusion. MDPI.

- Taylor & Francis. (n.d.). Dibenzofuran – Knowledge and References.

- (n.d.). KR101518698B1 - Manufacturing methods of polymer foaming agent that includes a Sulfonyl Hydrazide.

- (2022). Polymer Chemistry. NSF PAR.

- (n.d.). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine.

- HXCHEM. (n.d.). Dibenzofuran-2,8-bis(sulphonohydrazide)/CAS:56418-85-0.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dibenzofuran-2,8-bis(sulphonohydrazide)/CAS:56418-85-0-HXCHEM [hxchem.net]

- 6. Characterization of Different Chemical Blowing Agents and Their Applicability to Produce Poly(Lactic Acid) Foams by Extrusion [mdpi.com]

- 7. KR101518698B1 - Manufacturing methods of polymer foaming agent that includes a Sulfonyl Hydrazide - Google Patents [patents.google.com]

Application Note: Dibenzofuran-2,8-bis(sulphonohydrazide) as an Advanced Chemical Blowing Agent for Medical-Grade Elastomers

Introduction & Rationale

In the development of pharmaceutical packaging and biomedical devices (e.g., vial stoppers, syringe plungers), achieving the correct compressibility in elastomers like EPDM or silicone requires precise chemical blowing agents (CBAs). While Azodicarbonamide (ADCA) is the most common industrial CBA, its decomposition generates ammonia and leaves polar residues like cyanuric acid[1], which pose severe extractable and leachable (E&L) risks in drug development.